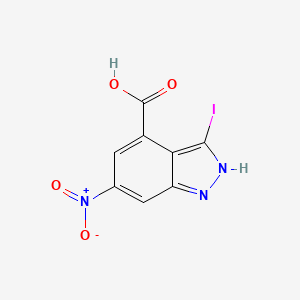

3-Iodo-6-nitro-1H-indazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

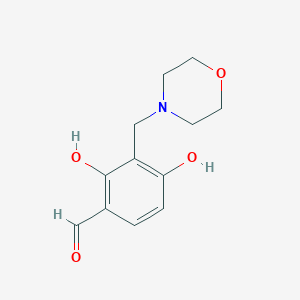

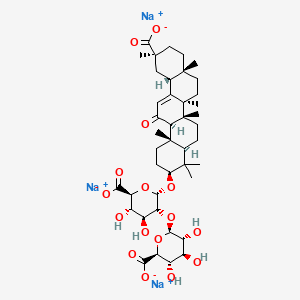

3-Iodo-6-nitro-1H-indazole-4-carboxylic acid is an organic compound with a molecular formula of C7H4INO4. It is a member of the indazole family of heterocyclic compounds and is widely used in scientific research due to its unique properties. This compound has been used in a variety of applications, including synthetic organic chemistry, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Characterization

- A study details the synthesis of mono- and diiodo-1,2,3-triazoles and their nitro derivatives, which are structurally related to the indazole compound (Chand et al., 2016).

- Another research describes the synthesis of 3-indazolecarboxylic esters and amides via Pd-catalyzed carbonylation of 3-iodoindazoles, showcasing a method for preparing compounds related to 3-Iodo-6-nitro-1H-indazole-4-carboxylic acid (Buchstaller et al., 2011).

Molecular and Structural Analysis

- The structure and properties of related compounds, such as 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, were determined, providing insights into the chemical behavior of similar compounds (Shtabova et al., 2005).

Applications in Medicinal Chemistry

- A study on the inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases, including 1H-indazole-7-carbonitrile, shows the potential medicinal applications of similar compounds (Cottyn et al., 2008).

Chemical Reactions and Synthesis

- Research on the Davis-Beirut Reaction highlights the synthetic utility of this method for constructing various indazole derivatives, which could include compounds like this compound (Zhu et al., 2019).

properties

IUPAC Name |

3-iodo-6-nitro-2H-indazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4IN3O4/c9-7-6-4(8(13)14)1-3(12(15)16)2-5(6)10-11-7/h1-2H,(H,10,11)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSZQGUBXDDYLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4IN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646316 |

Source

|

| Record name | 3-Iodo-6-nitro-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885519-69-7 |

Source

|

| Record name | 3-Iodo-6-nitro-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride](/img/structure/B1326316.png)